molecular formula C16H11NNa2O7S2 B12688232 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt CAS No. 83732-47-2

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt

Cat. No.: B12688232
CAS No.: 83732-47-2
M. Wt: 439.4 g/mol
InChI Key: RUFRBLXRAZYUDD-UHFFFAOYSA-L
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Description

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy, sulphoanilino, and sulphonic acid groups. The sodium salt form enhances its solubility in water, making it suitable for various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation and subsequent functional group modifications. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility, reactivity, and versatility make it valuable in various applications, distinguishing it from other similar compounds .

Properties

CAS No.

83732-47-2

Molecular Formula

C16H11NNa2O7S2

Molecular Weight

439.4 g/mol

IUPAC Name

disodium;4-hydroxy-6-(3-sulfonatoanilino)naphthalene-2-sulfonate

InChI

InChI=1S/C16H13NO7S2.2Na/c18-16-9-14(26(22,23)24)6-10-4-5-12(8-15(10)16)17-11-2-1-3-13(7-11)25(19,20)21;;/h1-9,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

RUFRBLXRAZYUDD-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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